molecular formula C6H13ClN2O2 B2695849 Ethyl 4-amino-4-iminobutanoate;hydrochloride CAS No. 3963-24-4

Ethyl 4-amino-4-iminobutanoate;hydrochloride

Cat. No. B2695849
CAS RN: 3963-24-4
M. Wt: 180.63
InChI Key: YLBPCGSVHDXGBV-UHFFFAOYSA-N
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Description

Ethyl 4-amino-4-iminobutanoate;hydrochloride is a chemical compound with the molecular formula C6H13ClN2O2. It is also known as Ethyl 4-aminobutyrate hydrochloride .


Molecular Structure Analysis

The linear formula of Ethyl 4-amino-4-iminobutanoate;hydrochloride is H2N (CH2)3CO2C2H5·HCl . The molecular weight is 167.63 .


Physical And Chemical Properties Analysis

Ethyl 4-amino-4-iminobutanoate;hydrochloride appears as a solid . It has a melting point of 89-91 °C . It is soluble in methanol .

Scientific Research Applications

Biosynthesis of Chiral Intermediates

Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for enantiopure intermediates in chiral drug production such as statins, demonstrates the capability of ethyl 4-amino-4-iminobutanoate hydrochloride derivatives in biocatalysis. The asymmetric reduction of related esters by novel carbonyl reductases shows promising industrial applications for producing high-purity chiral intermediates, highlighting the potential for ethyl 4-amino-4-iminobutanoate hydrochloride in facilitating these processes (Q. Ye, P. Ouyang, Hanjie Ying, 2011).

Enzymatic and Chemical Synthesis

The compound finds applications in the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate, an essential synthon for atorvastatin (Lipitor) and other drugs. Research reviews outline various synthetic strategies, emphasizing enzymatic routes for achieving high enantiopurity, showcasing the role of ethyl 4-amino-4-iminobutanoate hydrochloride in optimizing these processes (Zhongyu You, Zhi‐Qiang Liu, Yuguo Zheng, 2013).

Biocatalysis for Drug Intermediates

Studies demonstrate the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate using recombinant Escherichia coli with high yield and enantiomeric excess. This process underscores the utility of ethyl 4-amino-4-iminobutanoate hydrochloride derivatives in the biocatalytic production of drug intermediates (Hiroaki Yamamoto, A. Matsuyama, Yoshinori Kobayashi, 2002).

Modification of Schiff and Mannich Bases

Ethyl 4-amino-4-iminobutanoate hydrochloride derivatives are involved in the formation of Schiff and Mannich bases with isatin derivatives, indicating its significance in the synthesis of compounds with potential psychotropic activity. This application demonstrates the versatility of ethyl 4-amino-4-iminobutanoate hydrochloride in organic synthesis and pharmaceutical research (O. Bekircan, H. Bektaş, 2008).

Catalytic Applications

Research into the catalytic hydrogenation of derivatives shows potential for selective reduction processes, further exemplifying the chemical utility of ethyl 4-amino-4-iminobutanoate hydrochloride in the synthesis of diverse cyclic compounds and intermediates (Jingyang Zhu, B. A. Price, J. C. Walker, Shannon X. Zhao, 2005).

Safety and Hazards

Ethyl 4-amino-4-iminobutanoate;hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water .

properties

IUPAC Name

ethyl 4-amino-4-iminobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-2-10-6(9)4-3-5(7)8;/h2-4H2,1H3,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBPCGSVHDXGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-4-iminobutanoate;hydrochloride

CAS RN

3963-24-4
Record name ethyl 3-carbamimidoylpropanoate hydrochloride
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